Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by a quinoline core structure with an ethyl ester group at the 3-position and a keto group at the 2-position
Mechanism of Action
Target of Action
The primary target of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This increases the level of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the synaptic cleft . This affects the cholinergic pathway, which is involved in numerous functions including muscle movement, breathing, heart rate, learning, and memory . The increased level of acetylcholine enhances the transmission of nerve impulses, potentially improving these functions .
Result of Action
The inhibition of AChE by this compound results in an increased level of acetylcholine in the synaptic cleft . This can lead to enhanced transmission of nerve impulses, which may have beneficial effects in conditions such as Alzheimer’s disease, where there is a reduction of cognition and memory .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been identified as a potent inhibitor of the acetylcholinesterase enzyme (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . The inhibition of AChE by this compound can increase the level of acetylcholine in the synaptic cleft, which can enhance the conductivity of nerve impulses .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an AChE inhibitor . By inhibiting AChE, this compound can affect various types of cells and cellular processes. For example, it can influence cell function by impacting cell signaling pathways related to acetylcholine . It can also affect gene expression and cellular metabolism, given the role of acetylcholine in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft . The increased level of acetylcholine can then exert various effects at the molecular level, including changes in gene expression .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a strong potency in inhibiting AChE . For example, one compound depicted an IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate. The reaction is usually catalyzed by acidic or basic conditions, leading to the formation of the quinoline ring system. One common method involves the use of polyphosphoric acid as a catalyst, which facilitates the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, hydrazines, and alcohols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 2-Hydroxyquinoline derivatives.
Substitution: Amides, hydrazides, and other substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIHPKRJFLANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343353 | |
Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85870-47-9 | |
Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate highlighted in the research?
A1: The provided research papers highlight the use of this compound as a starting material for synthesizing more complex molecules. One key reaction is its hydrolysis to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acid [, ]. This acid is then further reacted to create derivatives with potential biological activity, such as the 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives studied for their anticancer properties []. Additionally, this compound derivatives substituted at the 4-position can be alkylated, further expanding the potential chemical space for creating diverse molecules [].
Q2: The research mentions anticancer activity for some derivatives. What structural features contribute to this activity?
A2: While the research [] primarily focuses on the synthesis of 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their initial evaluation against the MCF-7 breast cancer cell line, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further research is needed to understand which specific structural features of these derivatives contribute to their observed anticancer activity. Comparing the activity of various synthesized compounds with different substituents on the aryl and pyrazolidine rings could provide valuable insights into the SAR.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.